5-Iodo-2-butoxynicotinic acid
Description
5-Iodo-2-butoxynicotinic acid is a nicotinic acid derivative characterized by an iodine atom at position 5 of the pyridine ring and a butoxy group (-OCH₂CH₂CH₂CH₃) at position 2. Nicotinic acid derivatives are pivotal in medicinal chemistry and materials science due to their versatile reactivity and biological activity.
Properties
IUPAC Name |
2-butoxy-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-2-3-4-15-9-8(10(13)14)5-7(11)6-12-9/h5-6H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODXSVXXWPBSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468598 | |
| Record name | 5-iodo-2-butoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334490-71-0 | |
| Record name | 5-iodo-2-butoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-butoxynicotinic acid typically involves the iodination of 2-butoxynicotinic acid. One common method is the electrophilic substitution reaction where iodine is introduced to the nicotinic acid ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-butoxynicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the nicotinic acid ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom serves as a leaving group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by an aryl group.
Scientific Research Applications
5-Iodo-2-butoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and enzyme interactions, particularly those involving nicotinic acid derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of 5-Iodo-2-butoxynicotinic acid involves its interaction with specific molecular targets and pathways. The iodine atom and butoxy group can influence the compound’s binding affinity and reactivity with enzymes and receptors. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, thereby modulating biological processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Stability
- Halogen Substituents: Iodo vs. However, iodine’s weaker C-I bond may reduce thermal stability relative to brominated compounds. Butoxy vs. Methyl/Amino Groups: The butoxy group enhances lipophilicity and may reduce aqueous solubility compared to smaller substituents like methyl or polar groups like amino . This could influence bioavailability in pharmaceutical contexts.
Hazard Profiles
- 2-(Butylamino)isonicotinic acid exhibits multiple hazards, including acute oral toxicity (H302) and skin irritation (H315) . In contrast, halogenated analogs like 5-Bromo-2-chloroisonicotinic acid lack detailed hazard data in the provided evidence but may pose risks due to halogenated decomposition products (e.g., hydrogen bromide) under thermal stress .
- 5-Iodo-2-methyl benzoic acid shares structural similarities with the target compound but lacks explicit hazard documentation .
Research Implications
- Synthetic Applications : The butoxy group in this compound could facilitate ether-based coupling reactions, while the iodine atom offers a handle for further functionalization (e.g., Suzuki-Miyaura cross-coupling) .
- Biological Activity: Aminonicotinic acids (e.g., 2-Aminonicotinic acid) are known for antimicrobial and anti-inflammatory properties ; iodinated analogs may exhibit enhanced bioactivity due to iodine’s electronegativity and size.
Biological Activity
5-Iodo-2-butoxynicotinic acid is a derivative of nicotinic acid that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by relevant case studies and research findings.
This compound is characterized by the presence of an iodine atom at the 5-position of the pyridine ring, along with a butoxy side chain. Its molecular formula is , with a molecular weight of approximately 277.06 g/mol. The synthesis of this compound typically involves the iodination of 2-butoxynicotinic acid, followed by purification processes to obtain the desired product in high yield.
Synthesis Route
The common synthetic route includes:
- Iodination : Using iodine in the presence of an oxidizing agent.
- Purification : Techniques such as recrystallization or chromatography to achieve purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of this compound against various pathogens. For instance:
- Study Findings : A study demonstrated that derivatives of nicotinic acid, including this compound, showed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown:
- Cell Line Studies : this compound was tested on different cancer cell lines, revealing cytotoxic effects that were attributed to its ability to induce apoptosis in tumor cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The iodine atom can engage in halogen bonding, enhancing binding affinity to biological targets such as enzymes and receptors.
- Cell Signaling Modulation : It may modulate pathways involved in inflammation and cell proliferation .
Case Studies
- Antimicrobial Efficacy : A recent study assessed the efficacy of this compound against a panel of microbial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
- Cancer Cell Studies : In vitro assays involving human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .
Comparison with Related Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Iodine substitution enhances binding affinity |
| Methyl nicotinate | Mild anti-inflammatory | Commonly used as a topical rubefacient |
| 2-Methylnicotinic acid | Neuroprotective | Lacks halogen substituents affecting reactivity |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-Iodo-2-butoxynicotinic acid, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves iodination of nicotinic acid derivatives followed by alkoxylation. Key parameters include:
- Temperature control : Excessive heat during iodination may lead to dehalogenation or side reactions.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for alkoxy group introduction .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Document reaction conditions meticulously to ensure reproducibility .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm substitution patterns; IR spectroscopy for functional group verification.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for most studies).
- Elemental analysis : Validate iodine content via inductively coupled plasma mass spectrometry (ICP-MS) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the butoxy group in nicotinic acid derivatives?
- Methodological Answer : Systematic optimization involves:
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent/base combinations and catalyst loading .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps.
- Post-reaction analysis : Compare yields under varying conditions (e.g., 60°C vs. 80°C) to balance efficiency and side-product formation .
Q. How should discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound be resolved?
- Methodological Answer :
- Replicate studies : Reproduce experiments under identical conditions to isolate variables (e.g., humidity, light exposure).
- Advanced analytics : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic vapor sorption (DVS) for hygroscopicity profiling.
- Cross-lab validation : Collaborate with independent labs to verify data, addressing potential instrumentation biases .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with catalytic systems (e.g., Pd complexes) to identify steric/electronic barriers.
- Literature mining : Use tools like SciFinder to compare analogous iodo-nicotinic acid derivatives and their reported reactivities .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility when documenting synthetic procedures for this compound?
- Methodological Answer :
- Detailed protocols : Specify exact molar ratios, purification steps (e.g., column chromatography gradients), and equipment calibration data.
- Supporting information : Archive raw spectra, chromatograms, and crystallographic data (if available) in supplementary materials .
- Open-science practices : Share protocols via platforms like Zenodo or protocols.io to enable independent verification .
Q. What strategies mitigate contradictions between theoretical and experimental data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Multi-method validation : Combine computational predictions with empirical assays (e.g., NMR titration for binding affinity).
- Error analysis : Quantify uncertainties in computational models (e.g., ±0.5 eV in DFT calculations) and experimental measurements.
- Peer review : Engage interdisciplinary teams to critique assumptions in SAR models .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling iodinated nicotinic acid derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
